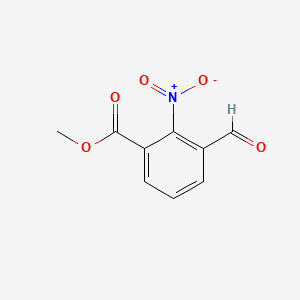

Methyl 3-formyl-2-nitrobenzoate

Overview

Description

“Methyl 3-formyl-2-nitrobenzoate” is a phase transfer catalyst used to synthesize chlorinated hydrocarbons from inorganic chloride . It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride . It is also used as a catalyst for producing polychlorinated biphenyls .

Synthesis Analysis

The synthesis of “this compound” involves a substitution reaction on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate . The 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the 3-formyl-2-nitrobenzoic acid methyl ester .Molecular Structure Analysis

“this compound” has a molecular formula of C9H7NO5 . Its average mass is 209.156 Da and its monoisotopic mass is 209.032425 Da .Chemical Reactions Analysis

“this compound” is used to synthesize chlorinated hydrocarbons from inorganic chloride . It can synthesize hydrochloric acid, sodium chloride, and zinc chloride .Physical and Chemical Properties Analysis

“this compound” is soluble in organic solvents . More detailed physical and chemical properties are not specified in the retrieved documents.Scientific Research Applications

Use in Spectroscopic Methods for Solubility Measurement : A study employed spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid, a compound similar to Methyl 3-formyl-2-nitrobenzoate, in various organic solvents. This research helps in understanding the solubility behavior of such compounds, which is crucial in designing pharmaceuticals and other chemical products (Hart et al., 2017).

Application in Gas Chromatography : Another study developed a method for the quantitative determination of 2-methyl-3-nitrobenzoic acid, a related compound, using gas chromatography. This method is practical for monitoring the purity of materials, which is essential in pharmaceutical and chemical manufacturing (Xue & Nan, 2002).

Innovative Green Chemistry Processes : A research paper highlighted a new and environmentally friendly process for synthesizing a related compound, 5-methyl-2-nitrobenzoic acid. This showcases the role of such compounds in developing sustainable chemical processes (Mei et al., 2018).

Thermodynamic Modeling : Research on the solubility and thermodynamic properties of related compounds, like 3-methyl-2-nitrobenzoic acid, in various organic solvents, is also a significant application. This information is valuable for optimizing purification processes in chemical production (He et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-formyl-2-nitrobenzoate is primarily used as a phase transfer catalyst . It is involved in the synthesis of chlorinated hydrocarbons from inorganic chloride . It is also used as a catalyst for producing polychlorinated biphenyls .

Mode of Action

As a phase transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .

Biochemical Pathways

It is known to be involved in the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls .

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution.

Result of Action

The result of the action of this compound is the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls . It is hydrolyzed by water to release methyl 3-hydroxy-2-nitrobenzoate .

Action Environment

The action of this compound is influenced by environmental factors. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of oxygen.

Properties

IUPAC Name |

methyl 3-formyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLOBVGASZUPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659301 | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138229-59-1 | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)

![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)

![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)

![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)

![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)